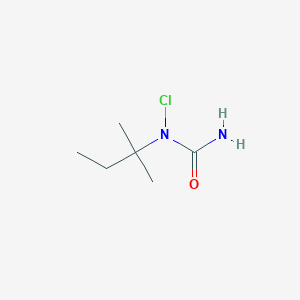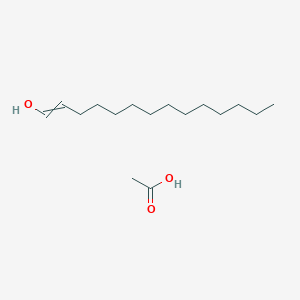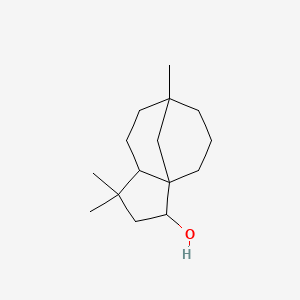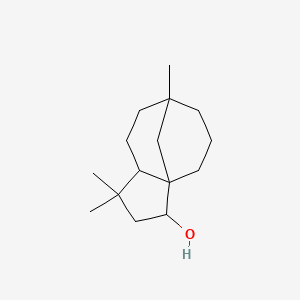![molecular formula C11H14N4 B14502671 N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 62938-41-4](/img/structure/B14502671.png)
N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine is an organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of an imidazo[4,5-c]pyridine core structure substituted with a 3-methylbut-2-en-1-yl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves the reaction of 3-methylbut-2-en-1-ylamine with an appropriate imidazo[4,5-c]pyridine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 and H2O2, typically used in aqueous or organic solvents under mild heating conditions.
Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF) under ambient or slightly elevated temperatures.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-c]pyridine derivatives with oxidized side chains, while reduction may produce reduced analogs with altered functional groups.
科学的研究の応用
N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.
類似化合物との比較
Similar Compounds
N-(3-methylbut-2-en-1-yl)-1H-indol-3-yl: Similar in structure but with an indole core instead of imidazo[4,5-c]pyridine.
3-methylbut-2-en-1-yl pivalate: Contains a similar side chain but with a different core structure.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another compound with a similar side chain but a quinoline core.
Uniqueness
N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
62938-41-4 |
|---|---|
分子式 |
C11H14N4 |
分子量 |
202.26 g/mol |
IUPAC名 |
N-(3-methylbut-2-enyl)-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)3-5-12-11-10-9(4-6-13-11)14-7-15-10/h3-4,6-7H,5H2,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
NTSBIZFWEQFCNF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCNC1=NC=CC2=C1N=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)

![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)


![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)

![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)


